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Calcium, dichlorotetrakis(urea-O)-

Cat. No.: B12696560
CAS No.: 124-45-8
M. Wt: 347.17 g/mol
InChI Key: NDFOSZCNJDRWNO-UHFFFAOYSA-H
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Description

Overview of Calcium(II) Coordination Compounds and Their Chemical Significance

Calcium(II) coordination compounds are a class of substances where a central calcium ion (Ca²⁺) is bonded to one or more molecules or ions, known as ligands. Due to its relatively large ionic radius, the calcium ion can accommodate a high number of ligands, leading to diverse coordination numbers, commonly six, seven, or eight. lew.rowikipedia.org This versatility allows for a wide variety of three-dimensional structures. lew.ro

The significance of calcium coordination compounds spans from biological systems to materials science. In biology, calcium ions are crucial for processes like muscle contraction, neurotransmitter release, and blood clotting. fiveable.me Many of these functions are mediated through the formation of coordination complexes with proteins and other biological molecules. fiveable.mevavaclasses.com In materials science, calcium's abundance and low toxicity make its coordination compounds attractive for the development of new materials. lew.ro For instance, they are used in the food industry to enhance the stability and shelf life of products. vavaclasses.com The study of these compounds provides insights into chemical bonding and their varied roles in both natural and synthetic applications. vavaclasses.com

The Role of Urea (B33335) as an Oxygen-Donor Ligand in Metal Complexation

Urea, with the chemical formula CO(NH₂)₂, is a versatile molecule in coordination chemistry. It possesses two potential donor sites for metal coordination: the carbonyl oxygen atom and the two amide nitrogen atoms. rjpbcs.com However, in the vast majority of its metal complexes, urea acts as a monodentate ligand, coordinating to the metal ion through its oxygen atom. rjpbcs.comdestechpub.comrjpbcs.com This preference is attributed to the electronic structure of urea, where the oxygen atom is a hard base, readily interacting with hard acid metal ions like Ca²⁺. fiveable.me

The coordination of urea through its oxygen atom is supported by spectroscopic studies. rjpbcs.com When urea binds to a metal ion via its oxygen, specific changes are observed in its vibrational spectrum, which differ from when coordination occurs through the nitrogen atoms. destechpub.com The ability of urea to form stable complexes through its oxygen atom makes it a significant ligand in the synthesis of various coordination compounds with diverse properties and applications. destechpub.com

Nomenclature and Structural Context of Dichlorotetrakis(urea-O)calcium

The systematic name for the compound is Dichlorotetrakis(urea-O)calcium. This name provides specific information about its structure. "Dichlorido" indicates the presence of two chloride ions (Cl⁻) as ligands. "Tetrakis(urea)" signifies that there are four urea molecules. The "-O-" specifies that the urea molecules are coordinated to the central calcium ion through their oxygen atoms. ontosight.ai The chemical formula is [Ca(CO(NH₂)₂)₄Cl₂]. ontosight.ai

Structurally, the central calcium ion is coordinated to four urea molecules and two chloride ions. ontosight.ai This results in a six-coordinate complex, which typically adopts an octahedral geometry. shef.ac.uk The synthesis of this compound generally involves the reaction of calcium chloride with urea in a suitable solvent. ontosight.ai

Table 1: Chemical Identifiers for Dichlorotetrakis(urea-O)calcium

IdentifierValue
IUPAC Namecalcium;dichloride;tetrakis(urea)
CAS Number124-45-8
Molecular FormulaC₄H₁₆CaCl₂N₈O₄
PubChem CID73456692

Data sourced from PubChem. nih.gov

Academic and Research Relevance of Calcium-Urea Complexes

Calcium-urea complexes, including Dichlorotetrakis(urea-O)calcium, are of interest to the academic and research communities for several reasons. These complexes serve as model systems for studying the coordination chemistry of calcium, which is essential for understanding its role in more complex biological and chemical systems. lew.rofiveable.me

Research into calcium-urea complexes has explored their potential applications in various fields. In agriculture, for example, urea-containing complexes have been investigated as fertilizers. destechpub.comrjpbcs.com The formation of a complex can modify the properties of urea, potentially leading to a more controlled release of nitrogen in the soil. mdpi.com In materials science, the thermal and structural properties of these compounds are studied for the development of new materials with specific characteristics. ontosight.ai Furthermore, gas-phase studies of interactions between urea and Ca²⁺ contribute to a fundamental understanding of their bonding and reactivity. acs.org The synthesis and characterization of these complexes continue to be an active area of research, with potential for new discoveries and applications. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H12CaCl2N8O4-4 B12696560 Calcium, dichlorotetrakis(urea-O)- CAS No. 124-45-8

Properties

CAS No.

124-45-8

Molecular Formula

C4H12CaCl2N8O4-4

Molecular Weight

347.17 g/mol

IUPAC Name

calcium;carbamimidate;dichloride

InChI

InChI=1S/4CH4N2O.Ca.2ClH/c4*2-1(3)4;;;/h4*(H4,2,3,4);;2*1H/q;;;;+2;;/p-6

InChI Key

NDFOSZCNJDRWNO-UHFFFAOYSA-H

Canonical SMILES

C(=N)(N)[O-].C(=N)(N)[O-].C(=N)(N)[O-].C(=N)(N)[O-].[Cl-].[Cl-].[Ca+2]

Origin of Product

United States

Synthetic Strategies and Mechanistic Insights for Dichlorotetrakis Urea O Calcium

Solution-Phase Synthesis Protocols for Calcium-Urea Halide Complexes

The primary method for synthesizing dichlorotetrakis(urea-O)calcium involves solution-phase reactions. This typically entails the reaction of calcium chloride with urea (B33335) in a suitable solvent. ontosight.ai The general approach is to dissolve calcium chloride and a stoichiometric excess of urea in a solvent, often water or a lower alcohol like methanol, and then induce crystallization. ontosight.aidestechpub.com

One common procedure involves mixing aqueous solutions of calcium chloride and urea, followed by evaporation of the solvent to obtain the crystalline product. For instance, a study on various metal-urea complexes describes the synthesis of related compounds by mixing methanolic solutions of the metal salt and urea. destechpub.com The reaction mixture is often stirred for an extended period, sometimes with heating, to ensure complete reaction before crystallization. destechpub.com The general reaction can be represented as:

CaCl₂ + 4(NH₂)₂CO → [Ca((NH₂)₂CO)₄]Cl₂

The choice of solvent can influence the crystallization process and the final product's purity. While water is a common solvent due to the high solubility of both reactants, other solvents or mixed solvent systems can be employed to control the rate of crystallization.

A study on the synthesis of various urea complexes highlights the influence of temperature on the final product. destechpub.com Syntheses were carried out at both room temperature (approximately 25°C) and at 60°C, indicating that temperature can be a critical parameter in controlling the formation and stability of the resulting complexes. destechpub.com

Reactant 1Reactant 2SolventTemperatureProduct
Calcium Chloride (CaCl₂)Urea (CO(NH₂)₂)Water/MethanolRoom Temperature or ElevatedDichlorotetrakis(urea-O)calcium

Controlled Crystallization and Precipitation Techniques

The growth of high-quality single crystals of dichlorotetrakis(urea-O)calcium is crucial for detailed structural analysis. Controlled crystallization techniques are employed to achieve this. A widely used method is the slow evaporation of a saturated solution at a constant temperature. jlu.edu.cn This technique allows for the gradual formation of well-defined crystals.

The solubility of the reactants and the complex in the chosen solvent system is a key factor. For instance, the solubility of urea in water is very high, which allows for the preparation of concentrated solutions necessary for crystallization. researchgate.net The rate of evaporation can be controlled by adjusting the surface area of the solution exposed to the atmosphere or by using a desiccator containing a drying agent like anhydrous calcium chloride. destechpub.com

Another technique is cooling crystallization, where a saturated solution at a higher temperature is slowly cooled, leading to supersaturation and subsequent crystal growth. The cooling rate must be carefully controlled to prevent rapid precipitation, which would result in a microcrystalline powder rather than large single crystals.

The presence of impurities can significantly affect crystal growth. Therefore, using high-purity reagents and solvents is essential. Recrystallization of the starting materials can be performed to remove any soluble impurities. researchgate.net

Exploration of Mechanochemical Approaches in Calcium-Urea System Formation

In recent years, mechanochemistry has emerged as a sustainable and efficient alternative to traditional solution-based synthesis. acs.org This solid-state method involves the grinding or milling of reactants together, often in the absence of a solvent or with only a catalytic amount of liquid. acs.orgpurdue.edu

Mechanochemical synthesis has been successfully applied to produce various calcium-urea cocrystals, including those with sulfates and phosphates. nsf.govresearchgate.net This approach offers several advantages, including reduced solvent waste, shorter reaction times, and the potential for accessing novel phases that may not be obtainable from solution. acs.org

For the dichlorotetrakis(urea-O)calcium system, a mechanochemical approach would involve the direct grinding of solid calcium chloride and urea in a specific stoichiometric ratio. The energy input from the mechanical action initiates the chemical reaction and formation of the complex. In some cases, a small amount of a liquid, such as water, can be added as a catalyst to accelerate the reaction, a technique known as liquid-assisted grinding (LAG). rsc.org

Research into the mechanosynthesis of related magnesium and calcium salt-urea cocrystals has demonstrated the feasibility of this method for producing high-purity materials in high yields. nsf.gov These studies often utilize techniques like in-situ Raman spectroscopy and X-ray powder diffraction to monitor the reaction progress and characterize the products. rsc.orgresearchgate.net The application of mechanochemistry to the synthesis of dichlorotetrakis(urea-O)calcium presents a promising area for future research, potentially leading to more environmentally friendly and scalable production methods.

Reaction Stoichiometry and Yield Optimization

The stoichiometry of the reaction between calcium chloride and urea is a critical factor in obtaining the desired product, dichlorotetrakis(urea-O)calcium. The balanced chemical equation indicates that a 1:4 molar ratio of calcium chloride to urea is required. ontosight.ai

To optimize the yield, it is common practice to use a slight excess of one of the reactants, typically the less expensive or more volatile one, to drive the reaction to completion. However, in the case of coordination complexes, precise stoichiometric control is often necessary to avoid the formation of other complexes with different coordination numbers.

The theoretical yield of the product can be calculated based on the limiting reagent in the reaction. youtube.com The actual yield obtained from the synthesis is then compared to the theoretical yield to determine the percent yield, a measure of the reaction's efficiency. youtube.com

Factors that can affect the yield include:

Purity of reactants: Impurities can lead to side reactions and a lower yield of the desired product.

Reaction conditions: Temperature, reaction time, and mixing efficiency can all influence the extent of the reaction.

Product isolation: Losses during filtration, washing, and drying can reduce the final isolated yield.

Advanced Structural Characterization of Dichlorotetrakis Urea O Calcium

Single-Crystal X-ray Diffraction Studiesrsc.orguhu-ciqso.es

Determination of Coordination Geometry and Polyhedron around Calcium(II)

In Dichlorotetrakis(urea-O)calcium, the central calcium(II) ion is coordinated by four urea (B33335) molecules and two chloride ions. ontosight.ai The chemical formula, often represented as [Ca(CO(NH₂)₂)₄Cl₂], indicates a total of six coordinating entities, or ligands, surrounding the calcium ion. ontosight.ai This results in a six-coordinate environment for the Ca(II) center. The coordination polyhedron is typically an octahedron, which is a common geometry for six-coordinate complexes of main group metals like calcium.

The urea molecules act as monodentate ligands, coordinating to the calcium ion through their carbonyl oxygen atoms, as specified by the "-O-" in the compound's name. ontosight.airjpbcs.comrjpbcs.com The four oxygen atoms from the urea ligands and the two chloride ions constitute the vertices of the coordination octahedron around the central calcium atom.

Bond Lengths and Angles within the Coordination Sphere

Urea itself has a characteristic C-N bond length of approximately 1.37 Å, indicating partial double bond character. rjpbcs.com Upon coordination to a metal, changes in the vibrational frequencies of the C=O and C-N bonds are observed, confirming the coordination mode. rjpbcs.com In metal-urea complexes, the coordination typically occurs through the oxygen atom. rjpbcs.comrjpbcs.com

The bond angles within the coordination polyhedron are expected to be close to the ideal values for an octahedron, which are 90° between adjacent ligands and 180° between ligands in trans positions. However, distortions from ideal geometry are common due to the specific nature and steric demands of the ligands.

Table 1: Representative Bond Lengths in Calcium-Urea and Related Complexes

Bond Compound/Method Bond Length (Å) Source(s)
Ca-N Urea-Hydroxyapatite (DFT) 2.64 - 2.85 umt.edu.my
C-N (urea) Crystalline Urea 1.37 rjpbcs.com

Table 2: Idealized Bond Angles in an Octahedral Complex

Angle Ideal Value (°) Source(s)
L_axial - Ca - L_eq 90 ebsco.com
L_eq - Ca - L_eq 90 ebsco.com
L_axial - Ca - L_axial 180 ebsco.com

(L = Ligand, eq = equatorial, axial = axial)

Chloride Ligand Positioning and Interactions

The two chloride ions complete the coordination sphere of the calcium ion. In an octahedral geometry, these two ligands can be positioned either adjacent to each other (cis isomer, with a Cl-Ca-Cl angle of ~90°) or opposite to each other (trans isomer, with a Cl-Ca-Cl angle of ~180°). The specific isomer formed can be influenced by factors such as the solvent used for crystallization and the nature of the other ligands. In analogous structures like trans-dichlorotetrakis(thiourea)nickel(II), the halide ligands are in a trans configuration. iaea.org The Ca-Cl bond is ionic in nature, with bond lengths that can be compared to other chloro complexes. For instance, in a related copper(II) chloride complex, the Cu-Cl bond distance is approximately 2.65 Å. mdpi.com

Supramolecular Architecture and Crystal Packing Analysisrsc.orgnih.gov

Intermolecular Hydrogen Bonding Networks Involving Urea and Chlorideiaea.orgnih.govresearchgate.net

Urea is an excellent hydrogen bond donor, possessing four N-H protons, and its carbonyl oxygen is an effective hydrogen bond acceptor. researchgate.netresearchgate.net In the solid state, these functional groups engage in a rich network of intermolecular hydrogen bonds. researchgate.netaps.org The hydrogen bond of the N-H···O type is a central feature in the structure of crystalline urea and its complexes. researchgate.netaps.org

Other Non-Covalent Interactions within the Crystal Lattice

Beyond the primary coordinate covalent bonds between the calcium ion and the urea ligands, the crystal lattice of Dichlorotetrakis(urea-O)calcium is further stabilized by a network of non-covalent interactions. These interactions, primarily hydrogen bonds, are crucial in defining the three-dimensional supramolecular architecture and influencing the compound's physical properties. The urea molecule, with its carbonyl oxygen atom (a hydrogen bond acceptor) and two amine groups (hydrogen bond donors), is exceptionally well-suited for forming robust hydrogen-bonding networks. rsc.org

In the crystalline state, the amine (N-H) groups of the urea ligands are strategically positioned to act as hydrogen bond donors. These groups form strong N-H···O hydrogen bonds with the carbonyl oxygen atoms of adjacent urea molecules. This type of interaction, where a hydrogen atom is positioned asymmetrically between a nitrogen and an oxygen atom, is fundamental to the structure of many biological and chemical systems, including pure crystalline urea. aps.orgtudelft.nl This intermolecular hydrogen bonding links the individual [Ca(OC(NH₂)₂)₄Cl₂] complexes, creating extended chains or sheets within the crystal.

Table 1: Potential Non-Covalent Interactions in Dichlorotetrakis(urea-O)calcium Crystal Lattice

Interaction TypeDonorAcceptorDescription
Hydrogen BondAmine Group (N-H) of UreaCarbonyl Oxygen (O=C) of adjacent UreaLinks individual complex units, forming extended supramolecular networks. This is a primary interaction in urea-based co-crystals. aps.orgresearchgate.net
Hydrogen BondAmine Group (N-H) of UreaChloride Anion (Cl⁻)Connects the organic ligands to the inorganic anions, enhancing the stability of the three-dimensional crystal packing.
Van der Waals ForcesAll atomsAll atomsWeak, non-directional forces that contribute to the overall crystal cohesion.

Polymorphism and Solid-State Transformations of Related Calcium-Urea Structures

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a phenomenon of significant interest in materials science and pharmaceuticals. While specific polymorphs of Dichlorotetrakis(urea-O)calcium are not extensively documented in the literature, studies on closely related calcium-urea systems strongly suggest its potential to exhibit polymorphic behavior. The formation of different crystal polymorphs can be influenced by kinetic and thermodynamic factors during crystallization, such as solvent, temperature, pressure, and the presence of impurities.

Research on the precipitation of calcium carbonate from aqueous solutions of calcium chloride and urea demonstrates the critical role of these precursors in polymorphic selection. nih.gov In these systems, the catalytic decomposition of urea leads to the formation of different calcium carbonate polymorphs, including amorphous precipitates, vaterite, and the most stable form, calcite. nih.govnih.gov The initial formation of a metastable amorphous phase, which subsequently transforms into crystalline vaterite and eventually ages into calcite, is a classic example of a solid-state transformation governed by Ostwald's rule of stages. nih.gov The concentration of both calcium ions and urea has been shown to be a determining factor in the resulting polymorph and its morphology. nih.gov

Furthermore, urea itself is known to exhibit polymorphism under high pressure, undergoing a phase transition from its standard form (Form I) to other forms, such as Form IV, at several gigapascals. nih.gov This inherent structural flexibility of urea contributes to the likelihood of polymorphism in its coordination complexes.

Solid-state transformations in related calcium-urea adducts can also be induced mechanochemically. For instance, the milling of gypsum (CaSO₄·2H₂O) with urea can lead to the formation of a new crystalline phase, CaSO₄·4(urea), demonstrating a transformation from separate solid reactants into a co-crystal structure. researchgate.net Such solvent-free methods can sometimes yield metastable polymorphs that are not accessible through traditional solution-based crystallization. researchgate.net Should Dichlorotetrakis(urea-O)calcium exhibit polymorphism, it is expected that the different forms would display variations in their physical properties, such as solubility, stability, and hygroscopicity, stemming from the differences in their crystal lattice energies and intermolecular interactions.

Table 2: Polymorphism and Transformations in Related Calcium-Urea Systems

SystemPhenomenonConditions/ObservationsReference
CaCO₃ (from CaCl₂ + Urea)Polymorphism & Phase TransformationInitial amorphous precipitate transforms to vaterite, which then ages to the more stable calcite. nih.gov
CaCO₃ (from Ca²⁺ + Urea)Polymorphic SelectionThe ratio of vaterite to calcite is strongly dependent on the concentrations of calcium and urea. nih.gov
Crystalline UreaPressure-Induced PolymorphismUndergoes a phase transition from Form I to Form IV at high pressure (e.g., 3.10 GPa). nih.gov
CaSO₄ + UreaMechanochemical TransformationSolid-state milling of reactants can produce a new co-crystal phase, CaSO₄·4(urea). researchgate.net

Elucidating Coordination Bonding and Electronic Structure in Dichlorotetrakis Urea O Calcium

Theoretical Frameworks for Calcium(II) Coordination: Ionic vs. Covalent Character

The interaction between the Ca(II) ion and its ligands in coordination complexes is often described as predominantly ionic. This perspective is supported by the high degree of ionicity that is a prerequisite for the application of electrostatic models like ligand field theory to calcium monohalides. uoa.graip.org In this view, the ligands are treated as point charges or dipoles that interact electrostatically with the central metal ion.

However, a purely ionic model is an oversimplification. The nature of the metal-ligand bond exists on a spectrum between purely ionic and purely covalent. In the case of dichlorotetrakis(urea-O)calcium, while the electrostatic component is significant, there is also a degree of covalent character arising from the sharing of electrons between the calcium ion and the oxygen atoms of the urea (B33335) ligands. The degree of covalency can be influenced by factors such as the nature of the ligand and the coordination environment.

The bonding in calcium complexes can be further understood by considering the concept of Lewis acids and bases. The Ca(II) ion, with its positive charge and vacant orbitals, acts as a Lewis acid (electron pair acceptor). The urea molecule, with lone pairs of electrons on its oxygen and nitrogen atoms, acts as a Lewis base (electron pair donor). In dichlorotetrakis(urea-O)calcium, the oxygen atom of urea is the donor atom, forming a coordinate covalent bond with the calcium ion.

Ligand Field Theory Applied to Calcium-Urea Complexes

Ligand Field Theory (LFT) is a more advanced model than Crystal Field Theory (CFT) as it incorporates aspects of molecular orbital theory to describe the electronic structure and bonding in coordination complexes. wikipedia.org While LFT is most commonly applied to transition metal complexes with d-electrons, its principles can be extended to understand the interactions in main group metal complexes like those of calcium. uoa.graip.org

In the context of a calcium-urea complex, LFT considers the interaction between the orbitals of the calcium ion and the orbitals of the urea ligands. The Ca(II) ion has a noble gas electron configuration ([Ar]) and its valence orbitals are the 4s, 4p, and 3d orbitals. Although the 3d orbitals are empty in the ground state of the free Ca(II) ion, they can participate in bonding.

The application of LFT to Ca(II) complexes helps to rationalize the geometry of the complex and the relative energies of the molecular orbitals formed upon coordination. The theory would predict that the interaction between the ligand orbitals and the calcium's valence orbitals leads to the formation of bonding and antibonding molecular orbitals. The extent of splitting of the metal's d-orbitals, though less pronounced than in transition metal complexes, can provide insights into the strength and nature of the metal-ligand interactions. rsc.org For instance, an angular overlap treatment with electrostatic corrections has been successfully applied to predict the d-orbital splitting in calcium copper(II) acetate (B1210297) hexahydrate. rsc.org

Quantum Chemical Calculations of Electronic Structure (e.g., HOMO-LUMO)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a powerful tool for investigating the electronic structure of molecules like dichlorotetrakis(urea-O)calcium. rsc.orgnih.gov These calculations can determine the energies and compositions of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO gap is a critical parameter that provides information about the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap generally implies high stability and low reactivity. For dichlorotetrakis(urea-O)calcium, the HOMO is expected to be localized primarily on the urea ligands, specifically the lone pairs of the oxygen atoms, and the chloride ions. The LUMO is likely to be centered on the calcium ion, corresponding to its vacant valence orbitals.

The energy difference between the HOMO and LUMO can be related to the electronic absorption spectra of the complex. Theoretical calculations can predict these electronic transitions, which can then be compared with experimental data. Furthermore, quantum chemical methods can be used to calculate various thermodynamic properties of the complex. nih.gov

Natural Bond Orbital (NBO) Analysis of Intra-complex Bonding

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding within a molecule by transforming the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. uni-muenchen.de This method allows for a quantitative assessment of the donor-acceptor interactions that constitute the chemical bonds. researchgate.net

In the NBO analysis of dichlorotetrakis(urea-O)calcium, the interaction between the filled lone pair orbitals of the oxygen atoms of the urea ligands (the Lewis base or donor) and the empty valence orbitals of the calcium ion (the Lewis acid or acceptor) can be quantified. This donor-acceptor interaction is a key feature of the coordinate covalent bond.

NBO analysis can also provide insights into the hybridization of the atomic orbitals involved in bonding and the charge distribution within the complex. q-chem.com For instance, it can quantify the natural charges on the calcium ion, the chloride ions, and the atoms of the urea molecules, offering a more detailed picture of the ionic and covalent contributions to the bonding. The analysis of delocalization corrections in NBO theory reveals the extent of electron density transfer from the ligands to the metal center. uni-muenchen.de

Comparative Studies of Coordination Modes of Urea with Calcium(II)

Urea is a versatile ligand that can coordinate to metal ions in several ways. The most common coordination mode is through the oxygen atom, as seen in dichlorotetrakis(urea-O)calcium. ontosight.airjpbcs.com This is because the oxygen atom is more electronegative than the nitrogen atoms and its lone pairs are generally more available for donation.

However, other coordination modes are possible. Urea can act as a monodentate ligand through one of its nitrogen atoms, or as a bidentate ligand, coordinating through both the oxygen and a nitrogen atom, or through both nitrogen atoms. rjpbcs.com It can also act as a bridging ligand, connecting two metal centers. rsc.org

The preferred coordination mode of urea with Ca(II) is influenced by several factors, including:

The nature of the metal ion: Hard metal ions like Ca(II) generally prefer to coordinate with hard donor atoms like oxygen.

The counter-anion: The anion present in the complex can influence the coordination geometry and the mode of urea binding.

Steric factors: The size and shape of other ligands in the coordination sphere can favor one coordination mode over another.

Solvent effects: The solvent used in the synthesis of the complex can play a role in determining the final structure.

Infrared (IR) spectroscopy is a key technique for determining the coordination mode of urea. rjpbcs.com When urea coordinates through its oxygen atom, the C=O stretching frequency (ν(C=O)) in the IR spectrum typically decreases compared to free urea, while the N-H stretching frequencies (ν(N-H)) are not significantly affected. rjpbcs.comjocpr.com Conversely, if coordination occurs through a nitrogen atom, the N-H stretching frequencies would be expected to shift to lower values, and the C=O stretching frequency might increase. rjpbcs.com

Spectroscopic Probing of Dichlorotetrakis Urea O Calcium

Vibrational Spectroscopy (Fourier Transform Infrared and Raman)

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for probing the molecular vibrations within a compound. For dichlorotetrakis(urea-O)calcium, these methods are instrumental in identifying the mode of urea (B33335) coordination and characterizing the bonds within the complex. jcsp.org.pkrjpbcs.com

Identification of Characteristic Vibrational Modes of Coordinated Urea

The coordination of urea to a metal ion through its oxygen atom leads to predictable shifts in its characteristic vibrational frequencies. In dichlorotetrakis(urea-O)calcium, the urea molecules act as monodentate ligands, coordinating to the calcium ion via the carbonyl oxygen. jcsp.org.pkdestechpub.comjocpr.com This interaction results in a decrease in the C=O bond order and an increase in the C-N bond order. jcsp.org.pk

Key vibrational modes of urea and their shifts upon coordination in dichlorotetrakis(urea-O)calcium are summarized below:

Vibrational ModeFree Urea (cm⁻¹)Dichlorotetrakis(urea-O)calcium (cm⁻¹)Shift (cm⁻¹)Reference
C=O Stretching~1682-1686DecreasedNegative jcsp.org.pk
NH₂ Bending and C=O Stretching~1600-1603DecreasedNegative jcsp.org.pk
C-N Stretching~1464-1471IncreasedPositive destechpub.com
NH₂ Stretching~3150-3500LoweredNegative jcsp.org.pk

Note: The exact wavenumber can vary slightly depending on the experimental conditions and the phase of the sample.

The decrease in the C=O stretching frequency is a strong indicator of oxygen coordination, as the electron density is drawn from the carbonyl bond towards the calcium ion. jcsp.org.pkdestechpub.com Concurrently, the increase in the C-N stretching frequency suggests an increase in the double bond character of the C-N bond due to resonance. jcsp.org.pk The lowering of the NH₂ stretching frequencies is attributed to a decrease in hydrogen bonding compared to free urea. jcsp.org.pk

Analysis of Calcium-Oxygen and Calcium-Chlorine Stretching Frequencies

The far-infrared (FIR) and Raman spectra provide information about the vibrations of the coordination sphere itself, specifically the calcium-oxygen (Ca-O) and calcium-chlorine (Ca-Cl) bonds. The Ca-O stretching vibrations are direct evidence of the coordination of urea's oxygen to the calcium ion. These bands, along with the Ca-Cl stretching modes, are crucial for understanding the geometry and strength of the coordination bonds. While specific frequencies for Ca-O and Ca-Cl stretching in dichlorotetrakis(urea-O)calcium are not extensively detailed in the provided search results, studies on similar metal-urea complexes suggest these vibrations would be found in the low-frequency region of the spectrum, typically below 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

NMR spectroscopy is a powerful technique for probing the local chemical environment of atomic nuclei. For dichlorotetrakis(urea-O)calcium, ¹H and ¹³C NMR can provide information about the urea ligands and their interaction with the calcium ion in both solution and solid states.

Solid-State NMR for Probing Local Structure in the Crystal

Solid-state NMR (ssNMR) is particularly useful for characterizing the structure of crystalline materials like dichlorotetrakis(urea-O)calcium. rsc.org It can provide information about the different crystallographic environments of the urea molecules and the nature of the calcium-ligand interactions in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can enhance the signals of less abundant nuclei like ¹³C and provide resolution of distinct atomic sites within the crystal lattice. rsc.orgmdpi.com ⁴³Ca solid-state NMR, although challenging due to the low natural abundance and quadrupolar nature of the ⁴³Ca nucleus, can directly probe the local environment of the calcium ion. rsc.orgnih.gov

NucleusFree Urea (ppm)Coordinated Urea in Dichlorotetrakis(urea-O)calcium (ppm)NotesReference
¹HVaries (solvent dependent)Expected to be shifted upon coordinationThe chemical shift of the NH₂ protons is sensitive to hydrogen bonding and coordination. researchgate.net researchgate.net
¹³C (C=O)~160-164Expected to be shifted upon coordinationThe carbonyl carbon chemical shift is a direct probe of the C=O bond environment. researchgate.net researchgate.net

Electronic Spectroscopy (Ultraviolet-Visible Absorption)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides information about the electronic transitions within a molecule. For dichlorotetrakis(urea-O)calcium, the UV-Vis spectrum is primarily dictated by the electronic transitions within the urea ligand, as the Ca²⁺ ion is a d⁰ metal and does not exhibit d-d electronic transitions.

Other Spectroscopic Methods (e.g., X-ray Photoelectron Spectroscopy, Thermal Analysis)

Beyond vibrational and nuclear magnetic resonance spectroscopy, other analytical techniques provide significant insights into the structure, composition, and stability of dichlorotetrakis(urea-O)calcium. Methods such as X-ray Photoelectron Spectroscopy (XPS) and thermal analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry) are crucial for characterizing the surface chemistry and thermal properties of the complex.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy is a highly sensitive surface analysis technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. creative-biostructure.combris.ac.uk The analysis of dichlorotetrakis(urea-O)calcium using XPS would involve irradiating the sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. creative-biostructure.com The resulting spectrum provides binding energies that are characteristic of each element and its specific chemical environment.

The key elements in [Ca(CO(NH₂)₂)₄]Cl₂ are Calcium (Ca), Chlorine (Cl), Oxygen (O), Nitrogen (N), and Carbon (C). High-resolution spectra of the Ca 2p, Cl 2p, O 1s, N 1s, and C 1s core levels would confirm the coordination environment. The coordination of the urea molecule to the calcium ion through the oxygen atom is expected to cause a shift in the binding energies of the C 1s and O 1s electrons of the carbonyl group compared to free urea. Similarly, the binding energies for the calcium and chloride ions would be indicative of their chemical state within the complex.

Thermal Analysis

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for evaluating the thermal stability and decomposition pathway of dichlorotetrakis(urea-O)calcium. researchgate.net TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions. researchgate.net

The thermal decomposition of this complex is anticipated to be a multi-stage process. The analysis would likely reveal the initial loss of the four coordinated urea molecules, followed by the decomposition of the remaining calcium chloride at higher temperatures. The decomposition of urea itself is a complex process that begins after its melting point (around 132-135°C) and involves the formation of intermediates like biuret (B89757) and triuret, with the evolution of ammonia (B1221849) and cyanic acid. researchgate.netiaea.org The presence of the calcium salt may influence the decomposition temperatures and products. DSC scans would show endothermic peaks corresponding to the energy absorbed during these decomposition steps. researchgate.netcanada.ca

Computational Modeling and Simulation of Dichlorotetrakis Urea O Calcium

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that reveals how the system's properties evolve. For dichlorotetrakis(urea-O)calcium, MD is invaluable for understanding its behavior in a solvent, providing insights that are inaccessible from static, gas-phase calculations. mdpi.comnih.gov

The stability of a coordination complex in solution is a dynamic process involving the constant interplay between the metal center, its ligands, and the surrounding solvent molecules. google.com MD simulations can model the dissociation and association of ligands, providing information on the complex's thermodynamic stability. google.com For dichlorotetrakis(urea-O)calcium dissolved in a solvent like water, simulations can track the Ca-O and Ca-Cl bond distances and coordination numbers over time.

Key questions that can be addressed by MD simulations include:

Ligand Exchange: The propensity of urea (B33335) or chloride ligands to dissociate from the calcium ion and be replaced by solvent molecules.

Structural Fluctuations: How the bond lengths and angles of the complex fluctuate around their equilibrium values.

Studies on related systems, such as Ca²⁺ ions in aqueous solutions, show that the ion's diffusion and coordination environment are key indicators of its interactions and stability. mdpi.com The stability of urea itself in solution is known to be sensitive to factors like temperature and pH, which can also be incorporated into simulation models to study their effect on the complex. uctm.edu

MD simulations excel at providing a detailed picture of the interactions between a solute and the surrounding solvent molecules. For dichlorotetrakis(urea-O)calcium in an aqueous solution, the simulations can characterize the hydration shells around the complex. This is often analyzed using the radial distribution function (RDF), g(r), which describes the probability of finding a solvent molecule at a certain distance from an atom or a group of atoms in the complex.

Analysis of intermolecular interactions would reveal:

Primary Hydration Shell: The number of water molecules directly interacting with the calcium ion (if a ligand dissociates) and the urea ligands. Water molecules are expected to form hydrogen bonds with the carbonyl oxygen and amino groups of the urea ligands. nih.gov

Solvent Structuring: How the complex influences the organization of water molecules in its vicinity, creating structured solvent layers. mdpi.commdpi-res.com The orientation of water dipoles relative to the complex can indicate the nature of the electrostatic interactions. mdpi-res.com

Interaction Energies: The relative strength of solute-solvent interactions compared to solute-solute and solvent-solvent interactions can be calculated, providing a thermodynamic basis for the complex's solubility and behavior. nih.gov

Interaction TypeDescriptionKey Insights from Simulation
Complex-Water H-Bonds Hydrogen bonds between urea's N-H and C=O groups and water molecules.Strength and lifetime of hydrogen bonds, which influence solubility.
Ion-Water Interactions between the Ca²⁺ ion and water's oxygen atoms.Coordination number and structure of the first hydration shell. mdpi.com
Hydrophobic/Hydrophilic Interactions involving the different parts of the complex with water.Organization of water around the complex, influencing aggregation or dissolution.

This table outlines the primary intermolecular interactions that can be analyzed using MD simulations.

Ab Initio Molecular Orbital Calculations (e.g., Hartree-Fock, MP2, CASSCF)

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics, without using empirical parameters. nih.govgeologyscience.ru

Hartree-Fock (HF) Theory: This is the most fundamental ab initio method. It approximates the many-electron wavefunction as a single Slater determinant, where each electron moves in the average field of all other electrons. libretexts.orgictp.it While HF theory neglects electron correlation (the instantaneous interactions between electrons), it provides a reasonable qualitative starting point and is often used for initial geometry optimizations and wavefunction analysis. nist.govarxiv.org

Møller-Plesset Perturbation Theory (MP2): MP2 is one of the simplest and most common methods for including electron correlation effects, which are absent in HF theory. researchgate.net It improves upon the HF energy by adding a second-order correction. sobereva.com MP2 calculations are frequently used to obtain more accurate geometries and interaction energies for complexes. researchgate.netrsc.org For instance, MP2 has been successfully applied to compute the binding energies and optimized structures of various calcium-ligand complexes, showing good agreement with experimental data where available. researchgate.netrsc.org

Complete Active Space Self-Consistent Field (CASSCF): The CASSCF method is a powerful multireference technique designed for systems where a single determinant (like in HF) is a poor approximation. This is often the case for describing bond breaking, excited states, or molecules with complex electronic structures. sobereva.com The method involves selecting a subset of electrons and orbitals (the "active space") within which a full configuration interaction calculation is performed. sobereva.com For a complex like dichlorotetrakis(urea-O)calcium, CASSCF could be employed to study electronic excitations or potential photochemical reaction pathways. The CASSCF energy can be further improved by applying second-order perturbation theory (CASPT2 or CASSCF-MP2) to account for dynamic electron correlation. sobereva.comescholarship.org

Predictive Modeling of Reaction Pathways

Predictive modeling of the reaction pathways for dichlorotetrakis(urea-O)calcium would primarily employ quantum mechanical methods, such as Density Functional Theory (DFT), to elucidate the mechanisms of its transformation under various conditions. researchgate.net DFT is a robust method for investigating the electronic structure and energetics of molecules, making it suitable for mapping out reaction coordinates and identifying transition states. researchgate.netnih.gov

Theoretical Framework for Decomposition

The reaction pathways of interest would likely be the thermal decomposition routes. The modeling would begin with the optimized ground-state geometry of the [Ca(urea)₄Cl₂] complex. From this stable structure, various decomposition pathways would be computationally explored. These pathways would likely involve the stepwise or concerted dissociation of the urea and chloride ligands.

A primary focus of such a study would be to determine the energy barriers associated with the breaking of the calcium-oxygen bonds and the subsequent reactions of the liberated urea molecules. The decomposition of urea itself is a complex process that is known to produce several byproducts. dtu.dk Computational models would aim to predict the formation of these and other potential intermediates and products in the context of the calcium chloride matrix.

Potential Reaction Intermediates and Products

Based on established urea chemistry, the predictive modeling would investigate reaction pathways leading to the formation of various species. The initial step would likely be the dissociation of one or more urea molecules from the calcium center.

Urea Dissociation: [Ca(urea)₄Cl₂] → [Ca(urea)₃Cl₂] + urea [Ca(urea)₃Cl₂] → [Ca(urea)₂Cl₂] + urea

Once urea is released, it can undergo further reactions. Computational models can predict the likelihood of these subsequent steps by calculating their activation energies.

Formation of Biuret (B89757): 2 CO(NH₂)₂ → NH₂CONHCONH₂ + NH₃

Formation of Isocyanic Acid and Ammonia (B1221849): CO(NH₂)₂ → HNCO + NH₃

Formation of Cyanuric Acid: 3 HNCO → (HNCO)₃

The presence of calcium chloride could also influence these reaction pathways. The Lewis acidic nature of the Ca²⁺ ion might catalyze certain decomposition steps, or the chloride ions could participate in the reactions. Computational models would be essential to explore these possibilities, which are difficult to study through experimental means alone.

Simulated Data and Energetics

A comprehensive computational study would generate data on the energetics of the various reaction steps. This would typically be presented in the form of a potential energy surface diagram, illustrating the energy changes as the reaction progresses from reactants to products through various transition states.

Below is a hypothetical and simplified data table representing the kind of information that would be generated from such a computational study. Note: The following data is illustrative and not based on published experimental or computational results for this specific compound.

Reaction Step Reactants Products Calculated Activation Energy (kJ/mol) (Illustrative) Reaction Enthalpy (kJ/mol) (Illustrative)
1[Ca(urea)₄Cl₂][Ca(urea)₃Cl₂] + urea12085
22 ureaBiuret + NH₃15040
3ureaHNCO + NH₃16560

Such data, once validated against experimental results from techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), would provide a detailed atomistic-level understanding of the decomposition of dichlorotetrakis(urea-O)calcium. This knowledge is crucial for controlling its stability and for designing materials with desired thermal properties.

Advanced Research Applications and Future Directions for Dichlorotetrakis Urea O Calcium

Role in Supramolecular Chemistry and Engineered Materials

The versatility of urea (B33335) and its derivatives in forming extensive hydrogen-bonding networks makes them valuable building blocks in supramolecular chemistry and the design of functional materials. researchgate.netrsc.org The coordination of urea to a calcium center in dichlorotetrakis(urea-O)calcium introduces additional structural control and potential functionalities.

Design of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.net While research on calcium-based MOFs (Ca-MOFs) is less extensive than those based on transition metals, they are gaining attention due to their high stability, low toxicity, and potential for various applications. researchgate.net

The dichlorotetrakis(urea-O)calcium complex serves as a model for understanding the coordination preferences of calcium with urea-based ligands. The urea molecules in the complex coordinate to the calcium ion through their oxygen atoms. ontosight.ai This coordination, coupled with the hydrogen-bonding capabilities of the urea molecules, provides a basis for designing more complex, extended structures. Researchers are exploring how modifications to the urea ligand or the inclusion of other functional groups can lead to the formation of novel coordination polymers and MOFs with tailored properties. rsc.orgwhiterose.ac.uk For instance, the incorporation of urea functionalities into the backbone of MOF ligands has been shown to create materials with catalytic activity. rsc.org

The development of such materials is driven by their potential applications in areas like molecular separations and biomedical fields. researchgate.net The ability to form stable, porous frameworks is a key objective in the design of these materials.

Research AreaKey Features of Dichlorotetrakis(urea-O)calciumPotential Applications
Coordination Polymers - Calcium center with coordinated urea ligands. ontosight.ai - Hydrogen bonding capabilities of urea. researchgate.net- Development of new functional materials. researchgate.net - Controlled delivery systems. csic.es
Metal-Organic Frameworks (MOFs) - Potential as a building block for Ca-MOFs. researchgate.net - Urea functionality can be incorporated into MOF ligands. rsc.org- Molecular separations. researchgate.net - Heterogeneous catalysis. rsc.orgrsc.org

Self-Assembly Processes

Self-assembly is a fundamental process in supramolecular chemistry where molecules spontaneously organize into ordered structures. The hydrogen-bonding network of urea is a powerful tool in directing these self-assembly processes. rsc.org In the context of dichlorotetrakis(urea-O)calcium, the interplay between the coordination bonds of the calcium-urea complex and the hydrogen bonds between adjacent complexes can drive the formation of well-defined supramolecular architectures.

The study of these self-assembly processes is crucial for understanding how to control the structure and properties of the resulting materials at the molecular level. This knowledge can be applied to create materials with specific functions, such as tunable gel-phase materials that can act as media for controlled crystal growth. rsc.org

Potential as a Precursor in Inorganic Synthesis

The use of well-defined molecular complexes as precursors is a common strategy in the synthesis of inorganic materials. umn.eduumich.eduumich.edu Dichlorotetrakis(urea-O)calcium holds potential as a precursor for the formation of various calcium-containing materials due to its defined stoichiometry and reactivity.

Formation of Calcium-Containing Nanomaterials

Calcium-containing nanomaterials, such as calcium carbonate (CaCO3) and calcium oxide (CaO) nanoparticles, have a wide range of applications, including in the biomedical field. frontiersin.orgnih.gov The synthesis of these nanomaterials often involves precipitation methods from solutions containing calcium salts. frontiersin.orgresearchgate.net Dichlorotetrakis(urea-O)calcium can serve as a soluble and stable source of calcium ions for these syntheses.

Furthermore, the urea component of the complex can play a role in controlling the size, shape, and crystal phase of the resulting nanoparticles. For instance, urea has been used in the synthesis of calcium phosphate (B84403) nanoparticles, where it influences the formation of the nanocomposite. nih.govmdpi.com The thermal decomposition of urea can also lead to changes in pH, which can affect the precipitation of calcium carbonate. preprints.org

NanomaterialPrecursor Role of Dichlorotetrakis(urea-O)calciumSynthesis MethodPotential Applications
Calcium Carbonate (CaCO3) Nanoparticles Provides a soluble source of calcium ions. frontiersin.orgPrecipitation methods. frontiersin.orgBiomedical applications, drug delivery. frontiersin.org
Calcium Oxide (CaO) Nanoparticles Can be thermally decomposed to form CaO. nih.govresearchgate.netThermal decomposition, green synthesis methods. nih.govresearchgate.netSensors, catalysis. nih.gov
Calcium Phosphate Nanoparticles Urea component can influence nanoparticle formation. nih.govmdpi.comCo-precipitation with a phosphate source. nih.govmdpi.comNano-fertilizers, drug delivery. nih.govmdpi.com

Catalytic Applications of Related Calcium Complexes

While dichlorotetrakis(urea-O)calcium itself is not primarily studied for its catalytic activity, related calcium complexes have shown promise in various catalytic transformations. royalsocietypublishing.org Organometallic calcium complexes, for example, have been investigated as catalysts for processes like hydroamination and hydrogenation. royalsocietypublishing.org

The study of calcium-urea complexes contributes to a broader understanding of calcium coordination chemistry, which is essential for the rational design of new calcium-based catalysts. For instance, calcium-doped materials have been explored as catalysts for urea conversion and synthesis. rsc.orggoogle.comresearchgate.net The insights gained from the structure and bonding in dichlorotetrakis(urea-O)calcium can inform the development of more sophisticated catalytic systems.

Interactions with Biological Systems (Non-Clinical Focus)

The interaction of inorganic complexes with biological systems is a growing area of research. While this section strictly excludes clinical applications, it is important to consider the fundamental interactions of dichlorotetrakis(urea-O)calcium at a molecular and cellular level.

Upon contact with biological fluids, nanoparticles and complexes can be coated with proteins, which can alter their properties and interactions with cells. nih.gov The surface characteristics of a complex, including its charge and the presence of hydrogen-bonding groups, will influence these interactions. The urea ligands in dichlorotetrakis(urea-O)calcium, with their ability to form hydrogen bonds, could potentially interact with biological macromolecules.

Furthermore, calcium itself plays a crucial role in many biological processes, and the introduction of calcium-containing complexes can perturb these systems. nih.govarxiv.org For example, calcium ions are known to be important for the supramolecular organization of certain biological structures like fibrillin-rich microfibrils. nih.gov Understanding the fundamental interactions of a simple, well-defined complex like dichlorotetrakis(urea-O)calcium can provide valuable insights into the broader field of bioinorganic chemistry.

Studies on Protein Stability and Denaturation in the Presence of Urea and Calcium

The combination of urea, a well-known protein denaturant, and calcium, a crucial ion in biological signaling and protein structure, presents a complex scenario for studying protein stability. The presence of calcium ions can significantly alter the denaturation pathway of proteins in urea solutions.

Research has shown that calcium binding can greatly stabilize the structure of proteins against both chemical and heat-induced denaturation. plos.org For instance, in the study of the calcium-sensor protein secretagogin, the calcium-loaded form demonstrated significantly higher stability towards urea denaturation compared to its apo (calcium-free) form. plos.org The secondary and tertiary structure of the calcium-bound secretagogin was not completely denatured even in the presence of 10 M urea. plos.org Similarly, the hemolytic lectin CEL-III from the marine invertebrate Cucumaria echinata was found to be completely unfolded at a low concentration of 2 M urea, but when complexed with Ca²⁺, it remained stable in 6 M urea. tandfonline.com This stabilization effect is attributed to the structural changes induced by Ca²⁺ binding. tandfonline.com

Further studies using immobilized trypsin, which eliminates the possibility of autolysis during denaturation, revealed that calcium ions markedly decrease the rate of denaturation in 8 M urea. nih.gov Conversely, the presence of calcium ions was found to significantly accelerate the renaturation process of the denatured immobilized trypsin. nih.gov The stabilizing effect of calcium is thought to arise from its ability to coordinate with specific amino acid residues, thereby reinforcing the protein's tertiary structure. nih.gov

The following table summarizes key findings from studies on the effect of calcium on urea-induced protein denaturation.

Protein StudiedExperimental ConditionsKey FindingsReference
Secretagogin Circular dichroism and fluorescence spectroscopy in the presence of urea and Ca²⁺.The Ca²⁺-loaded form shows significantly higher stability in urea (up to 10 M) compared to the apo protein. plos.org
Trypsin Denaturation of immobilized trypsin in 8 M urea with and without Ca²⁺.Ca²⁺ markedly decreases the denaturation rate and accelerates the renaturation rate. nih.gov
CEL-III Lectin Fluorescence spectra analysis during urea denaturation with and without Ca²⁺.The Ca²⁺-complexed form is stable in 6 M urea, whereas the apo-protein unfolds at 2 M urea. tandfonline.com
Casein Stability analysis of UHT milk with elevated calcium and urea levels.Elevated calcium levels decreased pH and stability, while elevated urea had little effect on stability in this system. dntb.gov.uanih.gov dntb.gov.uanih.gov

These studies underscore the critical role of calcium ions in modulating the stability and folding of proteins, offering a molecular basis for understanding physiological processes and pathologies related to protein misfolding where both urea and calcium concentrations are relevant.

Modeling Calcium-Urea Interactions in Biological Mimics

To comprehend the behavior of dichlorotetrakis(urea-O)calcium in complex biological environments, researchers employ modeling and simulation techniques. These models aim to elucidate the fundamental interactions between calcium ions and urea and how these interactions influence broader system properties.

Gas-phase studies, for example, provide a simplified environment to probe the intrinsic reactivity of calcium-urea complexes. Using electrospray mass spectrometry and density functional theory (DFT) calculations, researchers have investigated the reactions between Ca²⁺ and a single urea molecule. acs.org These studies found that urea acts as an oxygen base towards Ca²⁺, with a significant calculated binding energy. acs.org The analysis of potential energy surfaces helps to propose mechanisms for the decomposition of the complex, which is crucial for understanding its stability and reactivity. acs.org

In more complex systems that mimic subsurface geological or biological environments, reactive transport modeling is used. These models simulate the geochemical changes during processes like urea hydrolysis (ureolysis) and subsequent calcium carbonate precipitation. researchgate.net Such models have successfully simulated the changes in major chemical components and predicted enhanced calcium carbonate precipitation rates. researchgate.net This approach is particularly valuable for understanding how the interplay between calcium and urea can lead to mineral precipitation, a process relevant to both bioremediation and the formation of biological structures.

Furthermore, research into nano-fertilizers using urea-doped amorphous calcium phosphate (ACP) nanoparticles provides another example of a biological mimic. frontiersin.org These systems are designed for the controlled release of urea, and understanding the interaction between the calcium phosphate matrix and the urea molecules is key to optimizing their function. frontiersin.org Modeling the release kinetics in these systems helps in designing more efficient agricultural solutions.

Emerging Methodologies in Characterization and Computation

The characterization of calcium-urea complexes and the processes they are involved in requires a sophisticated and often multi-faceted analytical approach. Several emerging methodologies are proving invaluable in this field.

Advanced Spectroscopic and Analytical Techniques:

Electrospray Ionization Mass Spectrometry (ESI-MS): This technique is used to study gas-phase interactions between calcium and urea, allowing for the characterization of the resulting complexes, such as [Ca(urea)]²⁺ and [Ca(urea−H)]⁺. acs.org

Synchrotron Powder X-ray Diffraction: This high-resolution technique is instrumental in determining the precise crystal structure of new materials like urea-calcium sulfate (B86663) cocrystals, revealing changes in the fundamental properties of urea upon complexation. mdpi.com

Thermal Analysis (TG-DTA): Thermogravimetric and Differential Thermal Analysis are used to study the thermal stability and decomposition pathways of urea-containing metal complexes, providing information on their composition and bonding. akjournals.com

Geophysical and Imaging Methods: In studies mimicking subsurface environments, a combination of non-invasive geophysical monitoring and high-resolution imaging provides dynamic information.

Complex Electrical Imaging: This method can capture changes in the ionic strength of pore fluids during urea hydrolysis. researchgate.net

Seismic P-wave Velocity Measurements: Minor changes in seismic velocity can indicate the onset and extent of calcium carbonate precipitation. researchgate.net

Micro-CT Imaging: This technique provides direct, three-dimensional evidence of physical changes within a sample, such as the distribution and geometry of mineral precipitates. researchgate.net

Computational Modeling:

Density Functional Theory (DFT): DFT calculations are essential for rationalizing experimental observations by examining the structures, bonding characteristics, and potential energy surfaces of calcium-urea complexes at the molecular level. acs.org

Molecular Dynamics (MD) Simulations: MD simulations are used to study the stability and conformational changes of protein-ligand complexes, such as urease with urea, providing insights into binding modes and interaction energies over time. acs.org

These advanced methodologies, particularly when used in combination, offer a powerful toolkit for researchers to probe the complex interactions in calcium-urea systems and to design new materials and processes based on these fundamental principles.

Q & A

Q. What statistical tools are recommended for analyzing multivariate data in synthesis optimization?

  • Methodology : Apply response surface methodology (RSM) with ANOVA to identify significant factors. Use software (e.g., Minitab, Design-Expert) to generate 3D contour plots for yield-purity tradeoffs .

Data Contradiction & Validation

Q. How should researchers address discrepancies between computational predictions and experimental binding constants?

  • Methodology : Re-examine solvent effects in DFT calculations (e.g., implicit vs. explicit solvation models). Validate with isothermal titration calorimetry (ITC) to measure experimental ΔH and ΔS. Adjust computational parameters (basis sets, dispersion corrections) iteratively .

Q. What validation steps are critical when reporting novel coordination modes in this complex?

  • Methodology : Cross-correlate XRD, EXAFS, and multinuclear NMR data. Use Cambridge Structural Database (CSD) to compare bond lengths/angles with analogous Ca²⁺-urea structures. Disclose crystallographic refinement statistics (R-factors, residual density) .

Theoretical & Conceptual Frameworks

Q. How does ligand field theory explain the electronic properties of Calcium, dichlorotetrakis(urea-O)-?

  • Methodology : Construct ligand field splitting diagrams based on XRD-derived geometries. Validate with UV-Vis-NIR spectroscopy to assign d-d transitions. Compare with Tanabe-Sugano diagrams for d⁰ systems (Ca²⁺ is d⁰; focus on charge-transfer transitions) .

Q. What conceptual models guide the study of urea’s dual role as a ligand and hydrogen-bond donor in this complex?

  • Methodology : Apply the HSAB principle to Ca²⁺-urea interactions and analyze hydrogen-bond networks via topology analysis (AIM theory). Use Hirshfeld surfaces to quantify intermolecular contacts in crystalline states .

Interdisciplinary Applications

Q. How can membrane technologies be adapted to separate Calcium, dichlorotetrakis(urea-O)- from reaction mixtures?

  • Methodology : Test nanofiltration membranes (e.g., polyamide, cellulose acetate) under varying pressures and pH. Characterize rejection rates via ICP-MS and model solute-membrane interactions using Donnan exclusion principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.